molecular formula C21H20BrN3O2 B2690349 N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide CAS No. 2034254-37-8

N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide

Cat. No.: B2690349
CAS No.: 2034254-37-8
M. Wt: 426.314
InChI Key: ZTTPMAIIZIJQOH-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide is a complex organic compound that features a bipyridine moiety and a brominated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine under palladium-catalyzed conditions.

    Bromination and Methoxylation: The 5-bromo-2-methoxyphenyl group is introduced via bromination of a methoxy-substituted benzene derivative.

    Amide Bond Formation: The final step involves the coupling of the bipyridine intermediate with the brominated methoxyphenyl derivative using an amide bond formation reaction, typically employing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bipyridine moiety, potentially converting it to a dihydropyridine derivative.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-([2,4’-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide is used as a ligand in coordination chemistry, forming complexes with transition metals that can be studied for their catalytic properties.

Biology

In biological research, this compound can be used to study the interactions of bipyridine-containing molecules with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of metal ion homeostasis is beneficial.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism by which N-([2,4’-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide exerts its effects often involves coordination with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions and altering their reactivity. This can influence various biochemical pathways, depending on the specific metal ion and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.

    5-Bromo-2-methoxybenzoic acid: A related compound with a similar brominated methoxyphenyl group.

    N-(2-pyridylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide: A structurally similar compound with a single pyridine ring.

Uniqueness

N-([2,4’-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide is unique due to the combination of its bipyridine and brominated methoxyphenyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments or electronic characteristics.

By understanding the synthesis, reactions, applications, and mechanisms of N-([2,4’-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide, researchers can better exploit its potential in various scientific and industrial fields.

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2/c1-27-19-6-5-18(22)13-16(19)4-7-20(26)25-14-17-3-2-10-24-21(17)15-8-11-23-12-9-15/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTPMAIIZIJQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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